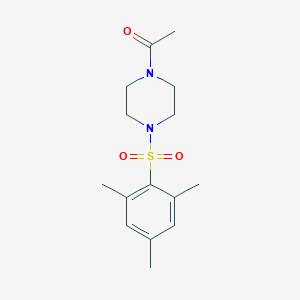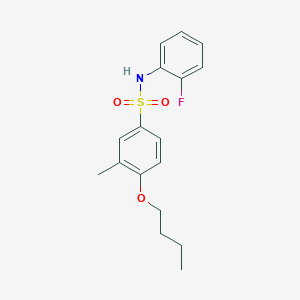
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.
Orientations Futures
Future research on 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases. Other potential future directions could include the development of new synthesis methods and the exploration of its potential applications in other areas of scientific research.
In conclusion, 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. Future research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been achieved using several methods. One method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 6-methyl-2-pyridine in the presence of a base, followed by reaction with ammonia. Both methods result in the formation of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H18N2O4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-8-13(21-4)14(9-12(10)20-3)22(18,19)17-15-7-5-6-11(2)16-15/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
ZBTISTFNBCDLIX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)




